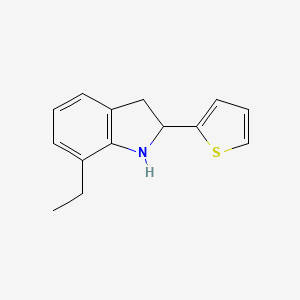
7-Ethyl-2-(thiophen-2-yl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl-2-(thiophen-2-yl)indoline is a heterocyclic compound that features an indoline core substituted with an ethyl group at the 7th position and a thiophene ring at the 2nd position. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the thiophene ring further enhances its chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-2-(thiophen-2-yl)indoline typically involves the construction of the indoline core followed by the introduction of the ethyl and thiophene substituents. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indoline core. Subsequent alkylation and thiophene substitution can be achieved through various organic reactions, such as Friedel-Crafts alkylation and cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-Ethyl-2-(thiophen-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: Reduction reactions can modify the thiophene ring or the indoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
7-Ethyl-2-(thiophen-2-yl)indoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Indoline derivatives are explored for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s unique chemical properties make it useful in the development of materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 7-Ethyl-2-(thiophen-2-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline core can interact with various biological receptors, while the thiophene ring may enhance binding affinity and specificity. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
7-Ethylindoline: Lacks the thiophene ring, resulting in different chemical and biological properties.
2-(Thiophen-2-yl)indoline: Similar structure but without the ethyl group, affecting its reactivity and applications.
7-Methyl-2-(thiophen-2-yl)indoline: Substitution with a methyl group instead of an ethyl group, leading to variations in chemical behavior.
Uniqueness
7-Ethyl-2-(thiophen-2-yl)indoline’s unique combination of the indoline core, ethyl group, and thiophene ring distinguishes it from other compounds. This specific structure imparts unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H15NS |
|---|---|
分子量 |
229.34 g/mol |
IUPAC名 |
7-ethyl-2-thiophen-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H15NS/c1-2-10-5-3-6-11-9-12(15-14(10)11)13-7-4-8-16-13/h3-8,12,15H,2,9H2,1H3 |
InChIキー |
NUOGUAWALSKAHK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC2=C1NC(C2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



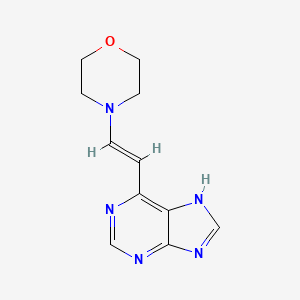
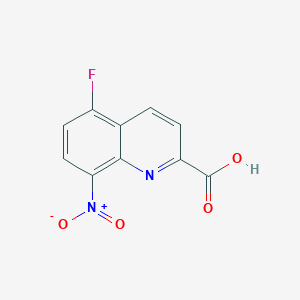
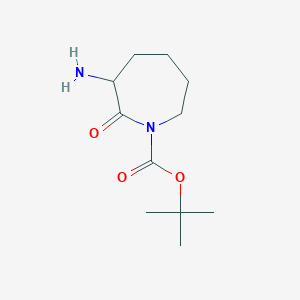
![3-(Cyclohex-2-en-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11877085.png)
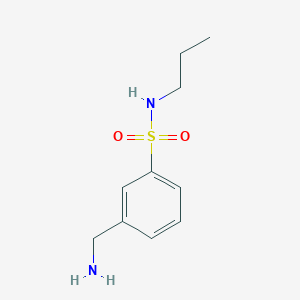
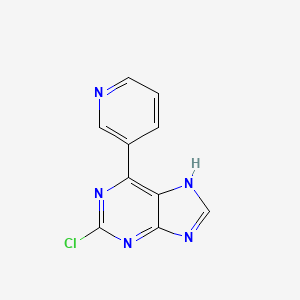

![Indolo[2,1-b]quinazolin-12(6H)-one](/img/structure/B11877112.png)
![Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone](/img/structure/B11877117.png)

![1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11877136.png)
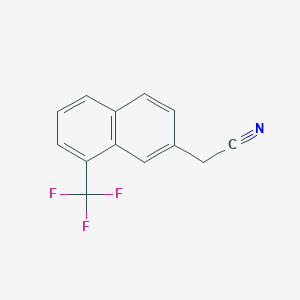
![1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11877139.png)
